

Physical and chemical properties of Ethyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Ethyl 1-benzylpiperidine-3-carboxylate
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An In-Depth Technical Guide to Ethyl 1-benzylpiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Ethyl 1-benzylpiperidine-3-carboxylate**. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural identification, core physicochemical characteristics, a validated synthesis protocol, and detailed spectral analysis. Furthermore, it explores the molecule's significance as a versatile synthetic intermediate in medicinal chemistry and outlines essential safety and handling protocols. The information is presented to support its application in complex organic synthesis and to facilitate the development of novel molecular entities.

Molecular Identification and Structure

Ethyl 1-benzylpiperidine-3-carboxylate is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The structure features a piperidine ring N-substituted with a benzyl group and an ethyl carboxylate moiety at the C-3 position. This

specific arrangement of functional groups—a tertiary amine and an ester—dictates its chemical reactivity and utility as a synthetic building block.

It is critical to distinguish this compound from its isomers, such as Ethyl 1-benzylpiperidine-4-carboxylate and various oxo-substituted analogues, as the position of the ester group profoundly influences the molecule's steric and electronic properties, and consequently, its reaction pathways.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	ethyl 1-benzylpiperidine-3-carboxylate
CAS Number	72551-52-2 [1]
Molecular Formula	C ₁₅ H ₂₁ NO ₂ [1] [2]
Molecular Weight	247.34 g/mol [1] [2]
Canonical SMILES	CCOC(=O)C1CCN(CC2=CC=CC=C2)CC1
Synonyms	1-Benzyl-piperidine-3-carboxylic acid ethyl ester, Ethyl N-benzylnipecotate

Physicochemical Properties

Ethyl 1-benzylpiperidine-3-carboxylate is a colorless liquid at room temperature, characterized by a high boiling point and limited water solubility, typical of organic esters of its molecular weight. The tertiary amine group imparts a basic character to the molecule.

Causality Behind Properties: The benzyl group and the overall carbon skeleton contribute to the compound's lipophilicity. The ester and tertiary amine moieties provide sites for hydrogen bonding (with proton-donating solvents), although the lack of an N-H bond prevents it from acting as a hydrogen bond donor. Its liquid state at ambient temperature is a result of its molecular structure, which does not pack as efficiently into a crystal lattice as more symmetrical or planar molecules might.

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Physical Form	Liquid	[3]
Color	Colourless	[3]
Boiling Point	125-128 °C (at 2 mmHg)	[3]
Density	1.075 g/cm ³ (Predicted)	[3]
pKa (Conjugate Acid)	7.98 (Predicted)	[3]
Storage Conditions	Room temperature, in a dry, sealed container	[3]

Synthesis Protocol: N-Benzylation of Ethyl Nipecotate

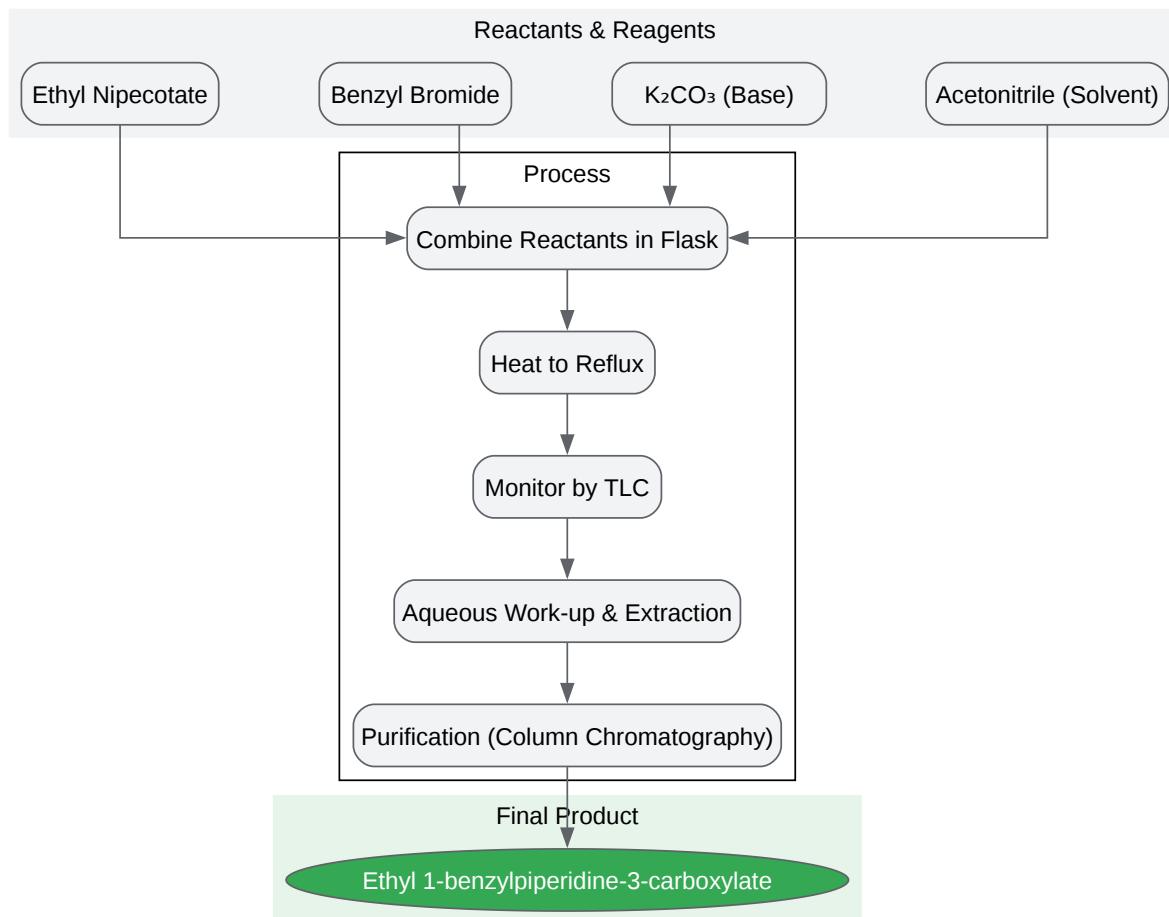
The most direct and common method for preparing **Ethyl 1-benzylpiperidine-3-carboxylate** is through the nucleophilic substitution reaction between Ethyl 3-piperidinocarboxylate (also known as ethyl nipecotate) and a benzylating agent, such as benzyl bromide.

Expertise & Rationale: This synthesis leverages the nucleophilicity of the secondary amine in the ethyl nipecotate starting material. The reaction is typically performed in the presence of a non-nucleophilic base. The base, commonly potassium carbonate, is crucial for two reasons: first, it neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, and second, it prevents the protonation of the starting amine, which would render it non-nucleophilic. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants while not interfering with the nucleophilic attack. The reaction is heated to ensure a reasonable reaction rate.

Step-by-Step Methodology

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl nipecotate (1 equiv.), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (approx. 5 mL per mmol of amine).

- Stirring: Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.
- Addition of Benzylationg Agent: Add benzyl bromide (1.1 equiv.) to the stirred suspension dropwise via a syringe.
- Heating: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.
- Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). A sample from the reaction mixture is spotted against the starting material. The reaction is deemed complete upon the disappearance of the ethyl nipecotate spot.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and residual salts and wash the filter cake with a small volume of acetonitrile.
- Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining inorganic impurities.
- Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford **Ethyl 1-benzylpiperidine-3-carboxylate** as a pure, colorless oil.

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Caption: Synthesis workflow for **Ethyl 1-benzylpiperidine-3-carboxylate**.

Spectroscopic Analysis

Definitive structural confirmation is achieved through a combination of spectroscopic methods. While a public database spectrum for this specific compound is not readily available, its spectral characteristics can be reliably predicted based on its constituent functional groups and data from closely related analogues.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in the piperidine ring, many of which are diastereotopic.

- Aromatic Protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
- Benzylic Protons: Two doublets (an AX system) around δ 3.5-3.6 ppm with a geminal coupling constant of ~13-14 Hz.^[4] These protons are diastereotopic due to the chiral center at C3 of the piperidine ring.
- Ester Group: A quartet around δ 4.1 ppm (O-CH₂) and a triplet around δ 1.2 ppm (CH₃).
- Piperidine Ring Protons: A series of complex multiplets between δ 1.5-3.2 ppm. The proton at C3 (methine) would be expected around δ 2.5-2.7 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) would be found in the more deshielded region of this range.^[5]

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals (some aromatic signals may overlap).

- Ester Carbonyl: A signal in the range of δ 173-175 ppm.^[5]
- Aromatic Carbons: Signals between δ 127-138 ppm. The quaternary carbon (C-ipso) will be weaker and appear around δ 138 ppm, with other signals for the ortho, meta, and para carbons appearing in the δ 127-129 ppm range.^[6]
- Ester Alkoxy Carbons: Signals at approximately δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).^[5]
- Benzylic Carbon: A signal around δ 63 ppm (N-CH₂-Ph).^[6]

- **Piperidine Ring Carbons:** The carbons of the piperidine ring will appear in the upfield region. Carbons adjacent to the nitrogen (C2, C6) are expected around δ 53-58 ppm. The methine carbon C3 is expected around δ 40-42 ppm, and the remaining C4 and C5 carbons would appear at approximately δ 24-28 ppm.[5][7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of the key functional groups.

- **C=O Stretch (Ester):** A strong, sharp absorption band in the region of 1735-1750 cm^{-1} .[8]
- **C-O Stretch (Ester):** A strong band in the 1150-1250 cm^{-1} region.[8]
- **Aromatic C-H Stretch:** Signals just above 3000 cm^{-1} .
- **Aliphatic C-H Stretch:** Signals just below 3000 cm^{-1} .
- **C-N Stretch:** A medium to weak absorption in the fingerprint region, typically 1020-1250 cm^{-1} .[9]
- **Absence of N-H Stretch:** Critically, there will be no broad absorption in the 3300-3500 cm^{-1} region, confirming the tertiary nature of the amine.[10][11]

Mass Spectrometry (Predicted)

Under electrospray ionization (ESI), the compound is expected to show a strong signal for the protonated molecular ion $[\text{M}+\text{H}]^+$.

- $[\text{M}+\text{H}]^+$: $m/z \approx 248.16$

Under electron ionization (EI), the fragmentation is predictable. The most prominent fragmentation pathway for N-benzylpiperidines is the α -cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropyl cation or a benzyl cation.[12]

- **Molecular Ion (M^+):** $m/z \approx 247$
- **Major Fragments:**

- m/z = 91: A very prominent peak corresponding to the $[C_7H_7]^+$ (benzyl/tropylium) cation, formed by cleavage of the C-N bond.[13][14]
- Loss of the ethyl carboxylate group.
- Ring fragmentation pathways characteristic of piperidines.

Applications in Research and Drug Development

Ethyl 1-benzylpiperidine-3-carboxylate is primarily utilized as a versatile intermediate in organic synthesis. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of central nervous system (CNS) active drugs, analgesics, and antipsychotics.[3]

This compound serves as a valuable starting point for creating more complex molecules for several reasons:

- Ester Handle: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol for further elaboration.
- N-Benzyl Protecting Group: The benzyl group serves as a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using $H_2/Pd-C$) to reveal the secondary amine, which can then be functionalized with different substituents.
- Scaffold for Diversity: The piperidine ring itself can be a core scaffold onto which various pharmacophoric elements are attached, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, verified Safety Data Sheet (SDS) for **Ethyl 1-benzylpiperidine-3-carboxylate** is not widely available, a hazard assessment can be made based on its structure and the known hazards of its precursors, ethyl nipecotate and benzyl bromide.

Hazard Assessment:

- The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[3][15]
- The starting material, benzyl bromide, is a lachrymator and a corrosive, toxic compound.[1][2][16][17]
- The other precursor, ethyl nipecotate, is classified as a skin irritant and can cause serious eye damage.[18][19][20]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile rubber is a suitable choice), and chemical safety goggles. [18][21]
- Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]
- Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal.[3]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Storage:

- Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]

Conclusion

Ethyl 1-benzylpiperidine-3-carboxylate is a valuable chemical intermediate with well-defined physicochemical properties. Its strategic importance lies in its utility as a modifiable scaffold for the synthesis of complex piperidine-containing molecules, particularly within the pharmaceutical industry. While direct spectroscopic data is sparse, its structure can be unambiguously confirmed through a logical application of modern spectroscopic techniques. Adherence to rigorous safety protocols during its synthesis and handling is essential for ensuring a safe laboratory environment. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in advanced research and development settings.

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- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 1-benzylpiperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586131#physical-and-chemical-properties-of-ethyl-1-benzylpiperidine-3-carboxylate>]

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